molecular formula C17H18N2O4S B10965086 N-cyclopropyl-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide

N-cyclopropyl-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B10965086
M. Wt: 346.4 g/mol
InChI Key: BTEFCEBGOTWPRK-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide is a chemical compound with the following structural formula:

C16H16N2O4S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_4\text{S} C16​H16​N2​O4​S

This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. The presence of a sulfonyl group (SO2) in the structure makes it an interesting target for drug development.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of N-cyclopropyl-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide. One common approach involves the reaction of 4-aminobenzenesulfonamide with cyclopropylcarbonyl chloride. The reaction proceeds under mild conditions and yields the desired compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and scalability considerations are crucial for efficient manufacturing.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: N-cyclopropyl-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide can undergo nucleophilic substitution reactions. For instance, it reacts with primary amines to form sulfonamide derivatives.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced, leading to changes in its chemical properties.

    Acid-Base Reactions: The compound can act as both an acid (due to the sulfonyl group) and a base (due to the amino group).

Common Reagents and Conditions::

    Substitution Reactions: Use amine nucleophiles (e.g., ammonia, primary amines) and mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4).

    Acid-Base Reactions: Strong acids or bases.

Scientific Research Applications

N-cyclopropyl-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer therapy or anti-inflammatory treatments.

    Chemical Biology: It can serve as a probe to study cellular processes involving sulfonamides.

    Industry: The compound’s reactivity may be harnessed for the synthesis of other valuable molecules.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific targets. It could inhibit enzymes, interfere with protein-protein interactions, or modulate cellular signaling pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While N-cyclopropyl-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide is unique due to its cyclopropyl group, other related sulfonamides include:

  • N-cyclopropyl-4-aminobenzenesulfonamide
  • N-cyclopropyl-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

N-cyclopropyl-4-[(3-methoxyphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C17H18N2O4S/c1-23-15-3-2-4-16(11-15)24(21,22)19-14-7-5-12(6-8-14)17(20)18-13-9-10-13/h2-8,11,13,19H,9-10H2,1H3,(H,18,20)

InChI Key

BTEFCEBGOTWPRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3CC3

Origin of Product

United States

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